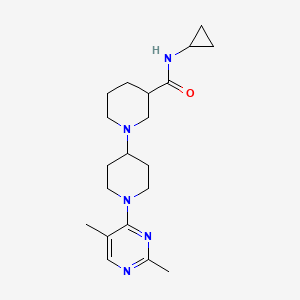amine hydrochloride](/img/structure/B5341879.png)
[4-(allyloxy)benzyl](2-furylmethyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(allyloxy)benzyl](2-furylmethyl)amine hydrochloride, also known as AB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It is a member of the indazole family of synthetic cannabinoids and is structurally similar to the well-known drug, THC (tetrahydrocannabinol). AB-FUBINACA has been the subject of numerous scientific studies, which have investigated its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of [4-(allyloxy)benzyl](2-furylmethyl)amine hydrochloride involves the activation of the CB1 and CB2 receptors in the brain, which leads to the release of various neurotransmitters and the modulation of neuronal activity. The exact mechanism of action is still not fully understood, but it is thought to involve the inhibition of GABAergic neurotransmission and the activation of glutamatergic neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of GABAergic neurotransmission, and the activation of glutamatergic neurotransmission. It has also been shown to have analgesic, anti-inflammatory, and anti-convulsant properties, making it a promising candidate for the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
[4-(allyloxy)benzyl](2-furylmethyl)amine hydrochloride has several advantages for use in lab experiments, including its high potency, its selectivity for the CB1 and CB2 receptors, and its relatively low toxicity. However, it also has several limitations, including its high cost, its limited availability, and its potential for abuse.
Orientations Futures
There are several future directions for research on [4-(allyloxy)benzyl](2-furylmethyl)amine hydrochloride, including the investigation of its potential therapeutic applications, the development of new synthetic analogs with improved pharmacological properties, and the elucidation of its exact mechanism of action. Additionally, further studies are needed to investigate the long-term effects of this compound use and its potential for abuse.
Méthodes De Synthèse
The synthesis of [4-(allyloxy)benzyl](2-furylmethyl)amine hydrochloride involves the reaction of 4-(allyloxy)benzylamine with 2-furylacrylic acid, followed by the addition of a reducing agent to form the desired product. The synthesis method has been optimized over the years to increase the yield and purity of the product, and several variations of the method have been reported in the literature.
Applications De Recherche Scientifique
[4-(allyloxy)benzyl](2-furylmethyl)amine hydrochloride has been used extensively in scientific research to investigate its pharmacological properties and potential therapeutic applications. Studies have shown that it has a high affinity for the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. This compound has also been shown to have analgesic, anti-inflammatory, and anti-convulsant properties, making it a promising candidate for the treatment of various neurological disorders.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-1-(4-prop-2-enoxyphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2.ClH/c1-2-9-17-14-7-5-13(6-8-14)11-16-12-15-4-3-10-18-15;/h2-8,10,16H,1,9,11-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSBNTNOBVCGQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CNCC2=CC=CO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{3-allyl-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5341810.png)
![3-methyl-8-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5341815.png)

![2-[(3-cyclopentylpropanoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B5341829.png)
![4-(benzylthio)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B5341843.png)
![2-(3-{[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}phenyl)ethanamine](/img/structure/B5341848.png)

![3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5341854.png)

![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5341867.png)
![N-(3-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5341872.png)

![3-ethoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5341890.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5341901.png)